molecular formula C22H24F4N2O2S2 B2642970 2-[(6-{[2-(2,5-difluoroanilino)-2-oxoethyl]sulfanyl}hexyl)sulfanyl]-N-(2,5-difluorophenyl)acetamide CAS No. 882083-12-7

2-[(6-{[2-(2,5-difluoroanilino)-2-oxoethyl]sulfanyl}hexyl)sulfanyl]-N-(2,5-difluorophenyl)acetamide

Cat. No.: B2642970
CAS No.: 882083-12-7
M. Wt: 488.56
InChI Key: PMNUCTQZDWPSDS-UHFFFAOYSA-N
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Description

This compound features a bis-sulfanylhexyl linker connecting a 2,5-difluorophenylacetamide moiety to a 2-(2,5-difluoroanilino)-2-oxoethyl group. Its structural complexity arises from dual sulfanyl groups, fluorinated aromatic rings, and an amide backbone, which may enhance metabolic stability and target binding compared to simpler analogs.

Properties

IUPAC Name

2-[6-[2-(2,5-difluoroanilino)-2-oxoethyl]sulfanylhexylsulfanyl]-N-(2,5-difluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24F4N2O2S2/c23-15-5-7-17(25)19(11-15)27-21(29)13-31-9-3-1-2-4-10-32-14-22(30)28-20-12-16(24)6-8-18(20)26/h5-8,11-12H,1-4,9-10,13-14H2,(H,27,29)(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMNUCTQZDWPSDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)NC(=O)CSCCCCCCSCC(=O)NC2=C(C=CC(=C2)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24F4N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Research Findings and Implications

Impact of Fluorination : Fluorine atoms in the target compound may reduce metabolic degradation compared to chlorinated (8t) or methylated (8u) analogs, as seen in other fluorinated pharmaceuticals .

Linker Flexibility : The hexyl chain in the target compound could improve membrane permeability relative to shorter-chain analogs like 8t, though excessive lipophilicity may hinder solubility .

Heterocyclic vs. Aliphatic Cores : The imidazoquinazolinyl analog’s rigid core contrasts with the target compound’s flexible design, highlighting a trade-off between target affinity and pharmacokinetic properties .

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